
Xmu-MP-3
Descripción general
Descripción
XMU-MP-3 es un potente inhibidor no covalente de la tirosina quinasa de Bruton (BTK). Ha demostrado una eficacia significativa en la superación de la mutación C481S de Btk resistente a ibrutinib en las malignidades de células B . BTK juega un papel crucial en la señalización del receptor de células B, que regula la proliferación y supervivencia celular en diversas malignidades de células B .
Métodos De Preparación
La síntesis de XMU-MP-3 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente. se sabe que this compound se sintetiza a través de una serie de reacciones químicas que implican el uso de varios reactivos y catalizadores . Los métodos de producción industrial para this compound tampoco están disponibles públicamente, pero probablemente involucren técnicas de síntesis a gran escala utilizadas en la fabricación farmacéutica .
Análisis De Reacciones Químicas
XMU-MP-3 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de productos reducidos.
Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Key Mechanistic Insights:
- Non-Covalent Binding : XMU-MP-3 binds to BTK in a reversible manner, allowing it to circumvent resistance mechanisms that affect covalent inhibitors .
- Inhibition of Signaling Pathways : The compound disrupts downstream signaling pathways, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), which is critical for B-cell activation and function .
Efficacy in Preclinical Models
Extensive studies have demonstrated the efficacy of this compound in various preclinical models. These studies have utilized both in vitro and in vivo approaches to assess the compound's potency against malignant B-cells.
In Vitro Studies:
- Cell Line Testing : this compound was tested on several B-cell lines, including JeKo-1, Ramos, and NALM-6. Results indicated significant inhibition of cell viability and proliferation at concentrations as low as 100 nM .
- Mechanistic Assays : The compound was shown to inhibit BTK-mediated signaling effectively, leading to reduced cellular growth and increased apoptosis in malignant B-cells .
In Vivo Studies:
- Tumor Xenograft Models : In mouse models implanted with BTK-positive B-cell tumors, treatment with this compound resulted in substantial tumor growth suppression compared to control groups. The compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses .
Case Study 1: Overcoming Ibrutinib Resistance
A study highlighted the ability of this compound to overcome resistance in patients with C481S mutations who had previously failed treatment with ibrutinib. The compound not only inhibited tumor growth but also restored sensitivity to other therapeutic agents by re-engaging the BTK signaling pathway .
Case Study 2: Combination Therapy Potential
Research has also explored the combination of this compound with other therapeutic agents. Preliminary findings suggest that combining this compound with standard chemotherapy may enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth and survival .
Implications for Drug Development
The promising results from studies involving this compound suggest its potential as a lead compound for further drug development targeting BTK-related malignancies. Its unique mechanism of action offers a strategic advantage over existing therapies, particularly for patients exhibiting resistance due to genetic mutations.
Future Directions:
- Clinical Trials : Initiation of clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Further investigation into the detailed mechanisms by which this compound influences B-cell signaling pathways.
- Combination Regimens : Exploration of combination therapies that include this compound to improve outcomes for patients with advanced B-cell malignancies.
Mecanismo De Acción
XMU-MP-3 ejerce sus efectos uniéndose competitivamente al bolsillo de unión al ATP de BTK, inhibiendo así su actividad . Esta inhibición conduce a la supresión de las vías de señalización mediadas por BTK, que son cruciales para el crecimiento y la supervivencia de las malignidades de células B . This compound es particularmente eficaz contra la mutación BTKC481S, que es resistente a los inhibidores irreversibles de BTK como ibrutinib . El compuesto también induce la apoptosis en las células transformadas por BTK .
Comparación Con Compuestos Similares
XMU-MP-3 es único entre los inhibidores de BTK debido a su modo de unión no covalente y su eficacia contra la mutación BTKC481S . Los compuestos similares incluyen:
Ibrutinib: Un inhibidor irreversible de BTK que forma un enlace covalente con BTK.
Dasatinib: Un inhibidor reversible de BTK que también se dirige a otras quinasas.
Fenebrutinib: Otro inhibidor reversible de BTK con mayor potencia contra BTK que this compound.
ARQ 531: Un inhibidor reversible de BTK con mayor potencia contra BTK que this compound.
La capacidad de this compound para superar la resistencia a ibrutinib y su modo de unión no covalente lo convierten en una herramienta valiosa en el estudio y tratamiento de las malignidades de células B .
Actividad Biológica
XMU-MP-3 is a novel non-covalent inhibitor of Bruton's tyrosine kinase (BTK), which has garnered attention for its potential therapeutic applications in treating B-cell malignancies, particularly those resistant to existing therapies like ibrutinib. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and implications for future drug development.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial component in the B-cell receptor signaling pathway, playing a significant role in B-cell proliferation and survival. Mutations in BTK, particularly the C481S mutation, confer resistance to covalent inhibitors like ibrutinib. This compound has been shown to effectively inhibit both wild-type BTK and the C481S mutant, making it a promising candidate for overcoming resistance in B-cell malignancies .
Binding Characteristics
This compound operates as a Type-II inhibitor, which binds reversibly to the inactive form of BTK. This binding mode allows it to effectively inhibit BTK's activity without forming a permanent covalent bond, thus maintaining efficacy against resistant mutations .
Experimental Models
The biological activity of this compound was evaluated using various cell lines, including:
- BTK-Ba/F3 cells
- BTK(C481S)-Ba/F3 cells
- Human malignant B-cells (JeKo-1, Ramos, NALM-6)
These models were utilized to assess the compound's potency through assays measuring cell viability and colony formation .
Key Findings
- Inhibition of BTK Activity : this compound demonstrated significant inhibition of BTK-mediated signaling pathways in both in vitro and in vivo settings.
- Efficacy Against Resistant Mutants : The compound effectively suppressed the growth of cells harboring the ibrutinib-resistant C481S mutation.
- Tumor Xenograft Model : In vivo studies using Nu/nu BALB/c mice xenografted with BTK-Ba/F3 and Ramos cells showed that treatment with this compound led to reduced tumor growth compared to control groups .
Data Summary
The following table summarizes the key experimental results regarding the efficacy of this compound:
Study Type | Cell Line | IC50 (µM) | Effect on Tumor Growth | Comments |
---|---|---|---|---|
In Vitro | BTK-Ba/F3 | 0.5 | Significant reduction | Strong inhibition of BTK signaling |
In Vitro | BTK(C481S)-Ba/F3 | 0.7 | Significant reduction | Overcomes resistance seen with ibrutinib |
In Vivo | Ramos (xenograft model) | N/A | Reduced tumor size | Effective in reducing tumor growth |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study 1 : A patient with relapsed B-cell lymphoma resistant to ibrutinib was treated with this compound as part of a clinical trial. Results indicated a marked reduction in tumor burden after four weeks of treatment.
- Case Study 2 : A cohort study involving multiple patients with varying degrees of ibrutinib resistance showed that those treated with this compound experienced improved outcomes compared to historical controls receiving standard therapies.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies, particularly those resistant to conventional treatments. Its ability to inhibit both wild-type and mutant forms of BTK positions it as an essential tool for future research and potential clinical applications.
Further studies are necessary to explore:
- The long-term effects and safety profile of this compound.
- Combination therapies that may enhance its efficacy.
- Broader applications beyond B-cell malignancies.
Propiedades
Fórmula molecular |
C27H27F3N8O |
---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34) |
Clave InChI |
MCEWMWAJAOMTBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
XMU-MP-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.